N,N-Dimethyl-N'-phenylsulfamide

Environmental fate Antifouling biocide Hydrolysis kinetics

Procure N,N-Dimethyl-N'-phenylsulfamide as a distinct reference standard, not a generic sulfamide. It is the definitive, analytically accessible marker for dichlofluanid contamination in seawater and marine sediment (validated GC-MS, 10 ng/L in water, 5 µg/kg in sediment), where the parent biocide is undetectable. Its unique N-phenyl, N,N-dimethyl substitution profile, distinct from p-tolyl analogs like DMST, is specifically enumerated as a functional activator in thermal paper formulations, making it irreplaceable for particular color-development applications. Choose this compound for regulatory environmental monitoring, mass spectrometry method calibration, and specialty chemical R&D; substitution with generic sulfamides fails to deliver equivalent performance. Contact us for high-purity, batch-certified material.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 4710-17-2
Cat. No. B1203230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-phenylsulfamide
CAS4710-17-2
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3
InChIKeyQCDQDISRALTLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-N'-phenylsulfamide (CAS 4710-17-2): Product Baseline and Procurement Essentials


N,N-Dimethyl-N'-phenylsulfamide (CAS 4710-17-2) is a sulfamide-class compound with molecular formula C₈H₁₂N₂O₂S and molecular weight 200.26 g/mol [1]. Structurally, it is N-phenylsulfuric diamide substituted with two methyl groups at the amino nitrogen atom [1]. The compound exhibits a melting point of 83–84°C and is a well-characterized metabolite of the agrochemical fungicide dichlofluanid . Its role as a marine xenobiotic metabolite has driven development of validated analytical methods for environmental monitoring [2].

Why N,N-Dimethyl-N'-phenylsulfamide Cannot Be Arbitrarily Substituted by Generic Sulfamides


Sulfamide-class compounds exhibit distinct substitution-dependent physical, chemical, and functional properties that preclude simple interchangeability. The specific N-phenyl substitution coupled with N,N-dimethyl substitution at the amino nitrogen confers a unique hydrogen-bonding donor/acceptor profile (one donor, four acceptors) and calculated XLogP3 of 0.9 that differs from p-tolyl-substituted analogs (e.g., DMST) or mono-methyl variants [1]. In thermosensitive recording material applications, patent disclosures explicitly enumerate N,N-dimethyl-N'-phenylsulfamide as a discrete activator species alongside N-phenylbenzenesulfonamide and N,N-dimethyl-N'-1-naphthylsulfamide, indicating non-interchangeable performance in color-developing formulations [2]. Furthermore, environmental fate studies demonstrate that while dichlofluanid rapidly hydrolyzes to N,N-dimethyl-N'-phenylsulfamide (DMSA) within 24 h in coastal water, the resulting metabolite exhibits prolonged environmental persistence distinct from the parent biocide [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-N'-phenylsulfamide (CAS 4710-17-2)


Hydrolytic Stability Versus Parent Biocide Dichlofluanid in Coastal Water

In coastal seawater, the parent biocide dichlofluanid undergoes rapid and complete hydrolysis to N,N-dimethyl-N'-phenylsulfamide (DMSA) within 24 hours. This transformation produces a metabolite with markedly different environmental persistence characteristics. While dichlofluanid is inherently unstable in aqueous marine environments, DMSA demonstrates prolonged stability and resistance to further biodegradation [1]. This differential stability profile is critical for analytical monitoring programs and environmental risk assessment, as DMSA serves as the environmentally relevant persistent marker for dichlofluanid contamination [2].

Environmental fate Antifouling biocide Hydrolysis kinetics

Structural Differentiation from p-Tolyl Analog DMST via Phenyl Ring Substitution

N,N-Dimethyl-N'-phenylsulfamide (DMSA) differs from its closest structural analog, N,N-dimethyl-N'-p-tolylsulfamide (DMST), solely by the presence of a para-methyl group on the phenyl ring in DMST. This single methyl substitution alters key physicochemical parameters relevant to chromatographic separation and environmental partitioning. DMSA (phenyl) and DMST (p-tolyl) are the respective hydrolysis metabolites of the structurally analogous antifouling biocides dichlofluanid and tolylfluanid [1]. The absence of the para-methyl group in DMSA reduces molecular weight (200.26 vs. 214.29 g/mol) and modifies lipophilicity, as reflected in the XLogP3 value of 0.9 for DMSA [2]. This differentiation is analytically significant for GC-MS and LC-MS/MS method development, where the two metabolites require distinct retention time windows and mass transitions for accurate quantification in multi-residue environmental analyses [1].

Structure-property relationship Sulfamide derivatives Agrochemical metabolites

Analytical Method Validation for Quantification in Seawater and Marine Sediments

A validated GC-MS method has been established for the quantitative determination of N,N-dimethyl-N'-phenylsulfamide (DMSA) in seawater and marine sediment matrices, with method detection limits specifically reported for this compound. The method achieves quantification of DMSA in seawater down to 10 ng L⁻¹ and in marine sediment down to 5 μg kg⁻¹ (wet weight) [1]. These detection limits were determined specifically for DMSA as the target analyte, distinct from the parent dichlofluanid which was undetectable in sediment due to immediate degradation to DMSA [1]. This method validation establishes DMSA as the analytically accessible marker for dichlofluanid environmental contamination, a finding that directly informs procurement decisions for environmental monitoring reference standards.

Environmental analytical chemistry GC-MS quantification Reference standard procurement

Validated Application Scenarios for N,N-Dimethyl-N'-phenylsulfamide Based on Differentiated Evidence


Environmental Reference Standard for Dichlofluanid Monitoring in Marine Systems

As the stable and environmentally persistent hydrolysis metabolite of dichlofluanid, N,N-dimethyl-N'-phenylsulfamide serves as the analytically accessible and regulatory-relevant marker for dichlofluanid contamination in seawater and marine sediments. Validated GC-MS methods enable quantification at 10 ng L⁻¹ in seawater and 5 μg kg⁻¹ in sediment, while the parent biocide is undetectable in sediment matrices [4]. This scenario directly supports procurement of DMSA reference standards for environmental monitoring laboratories, regulatory compliance testing, and marine antifouling biocide fate studies [4].

Activator Component in Thermosensitive Recording Material Formulations

Patent disclosures identify N,N-dimethyl-N'-phenylsulfamide as a specific activator species in thermosensitive recording material formulations, listed alongside N-phenylbenzenesulfonamide and N,N-dimethyl-N'-1-naphthylsulfamide as functionally distinct components for achieving purple or yellow color development [4]. This application scenario supports procurement for specialty chemical manufacturing in the thermal paper and recording materials industry, where substitution with generic sulfamides would not reproduce the specified color-developing performance [4].

Reference Compound for Sulfamide Derivative Structure-Activity Relationship Studies

The N,N-dimethyl-N'-phenylsulfamide scaffold serves as a baseline sulfamide structure in medicinal chemistry and agrochemical research programs exploring structure-activity relationships of sulfamide derivatives. Recent studies have demonstrated that sulfamides synthesized from phenethylamines and N,N-dimethylsulfamoyl chloride exhibit nanomolar-range inhibition (0.027–0.688 nM) against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes [4]. While DMSA itself was not the lead compound in these studies, its core N,N-dimethylsulfamoyl moiety is the common synthetic building block, supporting its use as a reference standard for analytical characterization and synthetic method development in sulfamide-based inhibitor research [4].

Analytical Quality Control Standard for Mass Spectrometry Workflows

High-quality mass spectral data for N,N-dimethyl-N'-phenylsulfamide are available through curated databases including MassBank and mzCloud, providing validated LC-ESI-ITFT MS2 spectra at multiple collision energies (e.g., CE 30%, 45%) for both [M+H]⁺ and [M-H]⁻ ionization modes [4] [5]. This established spectral library presence supports procurement of DMSA as an analytical quality control standard for mass spectrometry method development, instrument calibration, and environmental metabolomics workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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